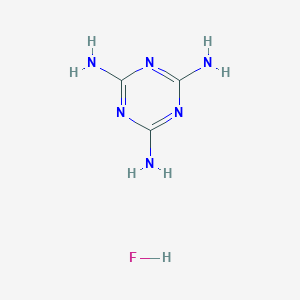

1,3,5-Triazine-2,4,6-triamine hydrofluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,5-Triazine, also known as s-triazine, is an organic chemical compound with the formula (HCN)3. It is a six-membered heterocyclic aromatic ring, one of several isomeric triazines . The most common derivative of 1,3,5-triazine is 1,3,5-triazine-2,4,6-triamine, commonly known as melamine or cyanuramide .

Synthesis Analysis

Symmetrical 1,3,5-triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide . Benzoguanamine (with one phenyl and 2 amino substituents) is synthesized from benzonitrile and dicyandiamide .Molecular Structure Analysis

The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis

As a reagent in organic synthesis, s-triazine is used as the equivalent of hydrogen cyanide (HCN). Being a solid (vs a gas for HCN), triazine is sometimes easier to handle in the laboratory . One application is in the Gattermann reaction, used to attach the formyl group to aromatic substrates .Physical And Chemical Properties Analysis

1,3,5-Triazine has a molar mass of 81.08 g/mol and appears as a white crystalline solid . Its melting point ranges from 81 to 83 °C .科学的研究の応用

Antimicrobial Activity

1,3,5-Triazine derivatives have been investigated as biologically active small molecules. They exhibit antimicrobial activity, among other beneficial properties . Some of these compounds have shown promising activity against Staphylococcus aureus and Escherichia coli .

Antimalarial Properties

These compounds also exhibit antimalarial properties . This makes them a potential candidate for the development of new antimalarial drugs.

Anti-cancer and Anti-viral Activities

1,3,5-Triazine derivatives have been found to exhibit anti-cancer and anti-viral activities . This suggests their potential use in the development of new therapeutic agents for the treatment of cancer and viral infections.

4. Catalyst in Synthesis of Xanthene Derivatives 1,3,5-Triazine-2,4,6-triaminium trifluoromethanesulfonate (TTTMS), a derivative of 1,3,5-Triazine, has been used as an eco-friendly catalyst for the synthesis of various xanthenes . Xanthenes and their derivatives are known to possess different biological activities such as antibacterial, anti-inflammatory, antiviral, antitumor, and anticancer .

5. Use in Laser Technology and Fluorescent Materials Xanthenes, which can be synthesized using 1,3,5-Triazine derivatives as catalysts, can be used in laser technology and as fluorescent materials for visualization of biomolecules .

Use as Dyes

Xanthenes can also be used as dyes . This suggests that 1,3,5-Triazine derivatives, being a catalyst in the synthesis of xanthenes, indirectly find their application in the dye industry.

作用機序

Safety and Hazards

特性

IUPAC Name |

1,3,5-triazine-2,4,6-triamine;hydrofluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.FH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWVOAHDTZACBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481010 |

Source

|

| Record name | Melamine hydrogen flouride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123334-03-2 |

Source

|

| Record name | Melamine hydrogen flouride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)